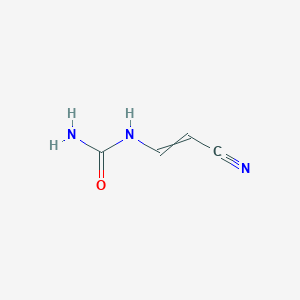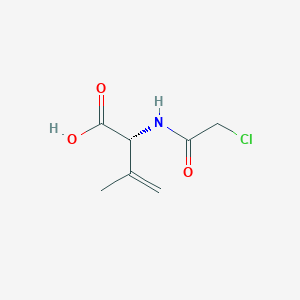
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid: is an organic compound with a unique structure that includes a chloroacetamido group and a methylbutenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid and 3-methylbut-3-en-1-amine.
Formation of Chloroacetamido Group: The 2-chloroacetic acid is reacted with 3-methylbut-3-en-1-amine under controlled conditions to form the chloroacetamido group.
Final Product Formation: The intermediate product is then subjected to further reactions, including acidification and purification, to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylbutenoic acid moiety.
Reduction: Reduction reactions can target the chloroacetamido group, potentially converting it to an amine.
Substitution: The chloro group in the chloroacetamido moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products may include substituted amides or other derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.
Protein Modification: The compound can be used to modify proteins for research purposes.
Medicine:
Drug Development:
Therapeutic Agents: Investigated for its potential therapeutic properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylbutenoic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
(2R)-2-(2-Bromoacetamido)-3-methylbut-3-enoic acid: Similar structure but with a bromo group instead of chloro.
(2R)-2-(2-Iodoacetamido)-3-methylbut-3-enoic acid: Similar structure but with an iodo group instead of chloro.
(2R)-2-(2-Fluoroacetamido)-3-methylbut-3-enoic acid: Similar structure but with a fluoro group instead of chloro.
Uniqueness:
- The chloro group in (2R)-2-(2-Chloroacetamido)-3-methylbut-3-enoic acid provides unique reactivity compared to its bromo, iodo, and fluoro analogs.
- The compound’s specific structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61376-25-8 |
|---|---|
Molecular Formula |
C7H10ClNO3 |
Molecular Weight |
191.61 g/mol |
IUPAC Name |
(2R)-2-[(2-chloroacetyl)amino]-3-methylbut-3-enoic acid |
InChI |
InChI=1S/C7H10ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h6H,1,3H2,2H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
BPSVPRARJOGUCW-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(=C)[C@H](C(=O)O)NC(=O)CCl |
Canonical SMILES |
CC(=C)C(C(=O)O)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
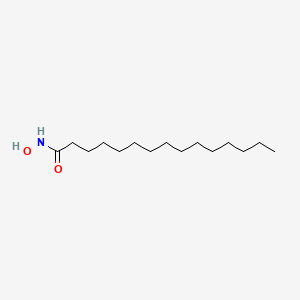
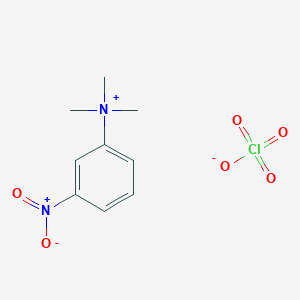



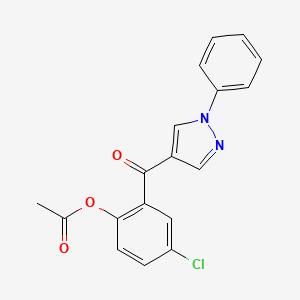
![2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide](/img/structure/B14588205.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)

